molecular formula C15H25N3 B13863889 4-[2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-yl]aniline

4-[2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-yl]aniline

Cat. No.: B13863889
M. Wt: 247.38 g/mol
InChI Key: VFKNCMHVTQJLBK-UHFFFAOYSA-N
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Description

4-[2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-yl]aniline is a complex organic compound that features a piperazine ring, a common structure in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-yl]aniline typically involves multiple steps. One common method starts with the preparation of 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine, which is then reacted with aniline derivatives under controlled conditions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and waste, making it more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-[2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-yl]aniline undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions often involve reagents like lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines.

Scientific Research Applications

4-[2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-yl]aniline has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-yl]aniline involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors and enzymes, potentially inhibiting their activity. This interaction can modulate biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine
  • 2-(4-Methylpiperazin-1-yl)ethan-1-amine
  • 1-(3-Aminopropyl)-4-methylpiperazine

Uniqueness

4-[2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-yl]aniline is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H25N3

Molecular Weight

247.38 g/mol

IUPAC Name

4-[2-methyl-1-(4-methylpiperazin-1-yl)propan-2-yl]aniline

InChI

InChI=1S/C15H25N3/c1-15(2,13-4-6-14(16)7-5-13)12-18-10-8-17(3)9-11-18/h4-7H,8-12,16H2,1-3H3

InChI Key

VFKNCMHVTQJLBK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN1CCN(CC1)C)C2=CC=C(C=C2)N

Origin of Product

United States

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